molecular formula C15H17N3O4S B11471342 2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11471342
M. Wt: 335.4 g/mol
InChI Key: KOCOGPZXPNSQLQ-UHFFFAOYSA-N
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Description

2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the thiazole and pyridine derivative families. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the trimethoxyphenyl group enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired thiazolo[4,5-b]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve inhibition of specific kinases or interference with DNA replication. The exact mechanism can vary depending on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazolo[4,5-b]pyridine
  • 2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothiazolo[4,5-b]pyrimidine

Uniqueness

The unique structural features of 2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one, such as the combination of the thiazole and pyridine rings with the trimethoxyphenyl group, contribute to its distinct pharmacological profile. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H17N3O4S/c1-20-9-4-7(5-10(21-2)12(9)22-3)8-6-11(19)17-14-13(8)23-15(16)18-14/h4-5,8H,6H2,1-3H3,(H2,16,18)(H,17,19)

InChI Key

KOCOGPZXPNSQLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=N3)N

Origin of Product

United States

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